2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride
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Overview
Description
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Mechanism of Action
Target of Action
Triazole compounds, which this molecule is a part of, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds, in general, are capable of binding in biological systems, leading to various biological activities .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile compound.
Alkylation: The triazole ring is then alkylated with an appropriate alkyl halide to introduce the ethylamine group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
- 2-(5-Methyl-1H-1,2,3-triazol-4-yl)ethanamine;dihydrochloride
Uniqueness
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethylamine group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-methyl-2H-triazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(2-3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUSPZARBDCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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